molecular formula C17H20N2O B6003726 2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol

2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol

Cat. No. B6003726
M. Wt: 268.35 g/mol
InChI Key: QKGCWXDVBXIISA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol, also known as JNJ-42153605, is a chemical compound that has been synthesized for scientific research purposes. It belongs to the class of compounds known as phenols and has been studied for its potential use in various fields of research.

Mechanism of Action

The mechanism of action of 2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol involves its binding to the serotonin 5-HT7 receptor, which results in the activation of various signaling pathways. This activation leads to the modulation of various physiological processes such as neurotransmitter release, ion channel activity, and gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol are still being studied. However, it has been shown to have anxiolytic and antidepressant-like effects in animal models. It has also been shown to improve cognitive function and memory in some studies.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol in lab experiments is its high affinity for the serotonin 5-HT7 receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for the study of 2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol. One direction is to further investigate its potential use in the treatment of psychiatric disorders such as depression and anxiety. Another direction is to study its effects on other physiological processes such as inflammation and immune function. Additionally, the development of more soluble analogs of this compound could lead to its broader use in various fields of research.
In conclusion, 2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol is a chemical compound that has been synthesized for scientific research purposes. It has been shown to have an affinity for the serotonin 5-HT7 receptor and has been studied for its potential use in various fields of research. Its mechanism of action involves the activation of various signaling pathways, and it has been shown to have anxiolytic and antidepressant-like effects in animal models. While it has some limitations in lab experiments, there are several future directions for its study that could lead to its broader use in various fields of research.

Synthesis Methods

The synthesis of 2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol involves the reaction of 3-pyridinecarboxaldehyde, 1-piperidinylmethanol, and 2-hydroxybenzaldehyde in the presence of a catalyst. The reaction results in the formation of the desired compound, which can be purified using various methods such as column chromatography or recrystallization.

Scientific Research Applications

2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol has been studied for its potential use in various fields of research such as neuroscience, pharmacology, and medicinal chemistry. It has been shown to have an affinity for the serotonin 5-HT7 receptor, which is involved in various physiological processes such as mood regulation, memory, and learning. It has also been studied for its potential use in the treatment of psychiatric disorders such as depression and anxiety.

properties

IUPAC Name

2-[(2-pyridin-3-ylpiperidin-1-yl)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c20-17-9-2-1-6-15(17)13-19-11-4-3-8-16(19)14-7-5-10-18-12-14/h1-2,5-7,9-10,12,16,20H,3-4,8,11,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKGCWXDVBXIISA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C2=CN=CC=C2)CC3=CC=CC=C3O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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